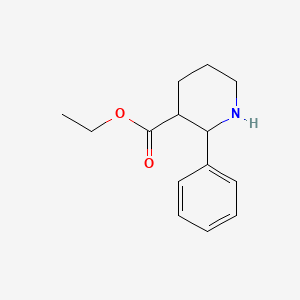

Ethyl 2-phenylpiperidine-3-carboxylate

Description

Historical Context and Significance of Piperidine-3-carboxylate Scaffolds

The piperidine (B6355638) heterocycle has long been recognized for its prevalence in natural products, particularly alkaloids, and its significant role in the pharmaceutical industry. nih.govmdpi.com Historically, the synthesis of piperidine derivatives has been a central theme in organic chemistry. Early methods often involved multi-step processes, but the enduring importance of this scaffold has driven the development of more efficient and sophisticated synthetic routes. nih.gov

The significance of these scaffolds is underscored by their presence in numerous classes of pharmaceuticals. mdpi.com Chiral piperidine structures are particularly sought after, as enantiomeric purity is often critical for therapeutic efficacy and safety. nbinno.comresearchgate.net Consequently, the development of asymmetric syntheses to access specific stereoisomers of piperidine-3-carboxylate derivatives remains an area of intense research. acs.org

Structural Classification within Heterocyclic Chemistry

Ethyl 2-phenylpiperidine-3-carboxylate belongs to the family of saturated heterocyclic compounds. Its core structure is piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. nih.gov The specific nomenclature of the compound details its substitution pattern, which is key to its chemical properties and classification.

| Structural Component | Classification | Description |

| Core Ring System | Saturated N-Heterocycle | A six-membered ring, piperidine, with no double bonds within the ring. |

| Substituent at C-2 | Phenyl Group | An aromatic phenyl ring (C₆H₅) is attached to the carbon atom adjacent to the nitrogen. |

| Substituent at C-3 | Ethyl Carboxylate Group | An ester functional group (-COOCH₂CH₃) is attached to the carbon atom at the 3-position. |

| Overall Structure | Disubstituted Piperidine | The piperidine ring is functionalized at two different positions (2 and 3). |

This compound is a derivative of nipecotic acid (piperidine-3-carboxylic acid), specifically its ethyl ester. The presence of substituents at the 2 and 3 positions introduces stereoisomerism, meaning the compound can exist as different enantiomers and diastereomers depending on the relative spatial orientation of the phenyl and ethyl carboxylate groups. This three-dimensional structure is a critical aspect of its utility in drug design, where specific stereochemistry is often required for precise interaction with biological targets. rsc.org

Overview of Research Trajectories in Piperidine-3-carboxylate Chemistry

Research involving piperidine-3-carboxylate scaffolds is dynamic and multifaceted, primarily driven by their potential in pharmaceutical development. nih.govchemimpex.com Several key trajectories define the current landscape of research in this area.

Key Research Trajectories

| Research Area | Focus | Significance |

|---|---|---|

| Advanced Synthesis Methods | Development of novel catalytic, stereoselective, and multicomponent reactions to construct the piperidine ring. nih.govacs.org | Aims to improve efficiency, yield, and control over stereochemistry, providing access to enantiomerically pure compounds crucial for modern pharmaceuticals. researchgate.netacs.org |

| Fragment-Based Drug Discovery (FBDD) | Use of piperidine scaffolds as three-dimensional (3D) fragments for building more complex drug candidates. rsc.org | Moves beyond traditional flat aromatic fragments to explore a wider chemical space, potentially leading to drugs with novel mechanisms of action and improved properties. rsc.org |

| Library Synthesis for Screening | Application of piperidine-3-carboxylates as core building blocks to generate large and diverse libraries of related molecules. nbinno.com | Facilitates high-throughput screening to identify novel hits and leads for a wide range of therapeutic targets, including enzymes and receptors. nbinno.com |

| Development of Bioactive Derivatives | Synthesis and evaluation of derivatives for specific therapeutic applications, such as analgesics, psychoactive agents, and enzyme inhibitors. chemimpex.com | Explores the structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic profiles of potential drug candidates. nbinno.com |

A significant trend is the move towards asymmetric synthesis to produce enantiomerically enriched piperidines. acs.org For instance, rhodium-catalyzed asymmetric reactions have been developed to create 3-substituted piperidines with high enantioselectivity. acs.org Furthermore, the exploration of piperidine derivatives as 3D fragments in drug discovery is gaining traction. Unlike the flat, two-dimensional structures that dominate many fragment libraries, saturated heterocycles like piperidines provide access to a much broader and more complex chemical space. rsc.org This is crucial for targeting challenging biological macromolecules and developing next-generation therapeutics.

Structure

3D Structure

Properties

CAS No. |

54529-38-3 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

ethyl 2-phenylpiperidine-3-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 |

InChI Key |

WWNNNQQKLXYNEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCNC1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Phenylpiperidine 3 Carboxylate and Analogues

Established Synthetic Routes for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is the crucial step in synthesizing the target compound and its analogues. Key strategies include creating the cyclic structure from linear molecules or reducing the corresponding aromatic pyridine (B92270) heterocycle.

The construction of complex piperidine structures often necessitates multi-step reaction sequences. Traditional approaches can involve numerous stages, sometimes ranging from 7 to 17 steps, to achieve the desired substitution pattern and stereochemistry. news-medical.net However, modern advancements aim to streamline these processes. A notable example is a two-stage method that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, which has been shown to reduce lengthy synthetic routes to as few as 2-5 steps. news-medical.net

Another sophisticated multi-step strategy is inspired by the biosynthesis of natural piperidine alkaloids. rsc.org This approach utilizes a stereoselective three-component vinylogous Mannich-type reaction. This reaction assembles a chiral 2,3-dihydropyridinone intermediate, which serves as a versatile building block for further functionalization to create a variety of multi-substituted chiral piperidines. rsc.org

Intramolecular cyclization is a cornerstone of piperidine synthesis, where a suitably functionalized linear precursor is induced to form the six-membered ring. nih.gov A variety of methods exist to achieve this transformation under controlled conditions, allowing for the construction of highly functionalized piperidine derivatives. beilstein-journals.orgnih.gov These strategies often rely on forming a key carbon-nitrogen or carbon-carbon bond to close the ring.

Recent advances in this area include metal-catalyzed cyclizations, intramolecular radical C–H amination, and electroreductive cyclization. nih.govnih.gov The electroreductive cyclization of an imine with a terminal dihaloalkane, for instance, provides an efficient route to piperidine derivatives. beilstein-journals.org This method avoids the use of toxic reagents and often proceeds under milder conditions than traditional methods. nih.gov

| Cyclization Strategy | Description | Key Features |

| Reductive Amination | Intramolecular reaction between an amine and a ketone or aldehyde within the same molecule to form a cyclic imine, which is then reduced. | A common and reliable method for forming N-heterocycles. |

| Radical Cyclization | A radical is generated on the acyclic precursor, which then attacks an unsaturated bond (e.g., an alkene or alkyne) to form the ring. | Useful for creating complex structures and can be highly stereoselective. |

| Aza-Michael Reaction | Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. | An efficient method for forming the piperidine ring under relatively mild conditions. |

| Electroreductive Cyclization | An electrochemical method where an imine is reduced to a radical anion, which then reacts with a dihaloalkane to cyclize. beilstein-journals.org | A "green chemistry" approach that avoids harsh reagents and can be performed in flow microreactors. nih.gov |

While various cyclization strategies exist, specific routes utilizing substituted benzyl (B1604629) cyanides and chlormethine are less commonly documented in recent literature for forming the 2-phenylpiperidine-3-carboxylate core. However, related syntheses involving the cyclization of precursors containing a cyano group are well-established for creating piperidone rings, which are close structural analogues. For example, a patented method for preparing ethyl 2-oxo-3-piperidinecarboxylate starts with the Michael addition of diethyl malonate to acrylonitrile. google.com The resulting diethyl 2-cyanoethylmalonate undergoes reductive cyclization in a hydrogen environment using a Raney cobalt catalyst to yield the piperidone ring structure. google.com This highlights the utility of a cyano-containing intermediate in a hydrogenation-cyclization cascade to form the heterocyclic ring.

A direct and atom-economical route to piperidyl carboxylic acids involves the hydrogenation of the corresponding pyridine carboxylic acids. However, this transformation can be challenging, as the reaction conditions required for ring reduction can also lead to decarboxylation, significantly lowering the yield of the desired product. google.com

Successful approaches have been developed that overcome this limitation. One highly effective method involves the hydrogenation of an aqueous solution of the pyridine carboxylic acid (such as nicotinic acid) in the presence of a rhodium catalyst and at least an equimolar amount of ammonia. google.com This process effectively prevents decarboxylation and produces the corresponding piperidine carboxylic acid (nipecotic acid) in excellent yields. Another strategy involves using different precursors; for instance, piperidine-4-carboxylic acid can be formed in a single step by the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid using a platinum catalyst in glacial acetic acid. researchgate.net

| Precursor | Catalyst | Solvent/Additive | Product | Key Advantage |

| Nicotinic Acid | Rhodium | Water / Ammonia | Nipecotic Acid | High yield, prevents decarboxylation of the free acid. google.com |

| 2,6-Dichloropyridine-4-carboxylic Acid | Platinum (Adams) | Glacial Acetic Acid | Piperidine-4-carboxylic Acid | Forms the saturated ring in a single operation from a halogenated precursor. researchgate.net |

The catalytic hydrogenation of pyridine and its derivatives is one of the most fundamental methods for preparing the piperidine scaffold. dtic.mil This approach involves the complete saturation of the aromatic pyridine ring. Historically, these reactions often required harsh conditions, such as high temperatures and pressures of hydrogen gas, along with heterogeneous catalysts. researchgate.netresearchgate.net

While effective, these high-pressure thermochemical processes are energy-intensive. researchgate.net Furthermore, activating the stable pyridine ring sometimes requires the use of acidic additives to form a more easily reducible pyridinium (B92312) salt. researchgate.net This, however, can lead to increased waste, higher costs, and potential reactor corrosion. Consequently, significant research has focused on developing catalytic systems that can hydrogenate pyridines under milder, acid-free conditions. researchgate.netresearchgate.net Modern electrocatalytic methods, for example, enable the hydrogenation of pyridine to piperidine at ambient temperature and pressure, offering a more sustainable alternative. nih.govacs.org

The choice of metal catalyst is critical for the efficient hydrogenation of pyridines. Cobalt, Ruthenium, and Nickel have emerged as effective non-precious or less precious metal catalysts for this transformation, often in the form of nanoparticles to maximize surface area and activity.

Cobalt Catalysts : Novel heterogeneous cobalt catalysts have demonstrated good activity and selectivity for pyridine hydrogenation. nih.gov Systems using cobalt supported on nitrogen-modified titania are effective for the reaction under acid-free conditions in water. nih.gov Furthermore, cobalt-amido cooperative catalysis can achieve the selective transfer hydrogenation of nicotinate (B505614) derivatives, showcasing the versatility of cobalt-based systems. acs.org

Ruthenium Nanocatalysts : Ruthenium is a highly active metal for arene and heteroarene hydrogenation. Supported ruthenium nanoparticles are capable of the diastereoselective hydrogenation of multi-substituted pyridines under mild conditions. rsc.orgresearchgate.net These catalysts are often robust and can be reused multiple times without a significant loss of activity. rsc.org The synergistic effect between ruthenium metal and ruthenium oxide on the catalyst surface can provide active sites that enhance the adsorption and activation of reactants. acs.org

Nickel Nanocatalysts : Nickel is a widely used, cost-effective catalyst for pyridine hydrogenation. dtic.mil Air-stable catalysts composed of nickel nanoparticles on a carbon support have proven to be safe and efficient for hydrogenating a wide range of compounds, including pyridine. mdpi.comresearchgate.net The catalytic activity of supported nickel nanoparticles can be significantly influenced by the properties of the support material. researchgate.net For instance, an acidic support like alumina (B75360) (Al₂O₃) can lead to an electron-deficient nickel surface that enhances the adsorption of both hydrogen and pyridine, thereby favoring the hydrogenation reaction. researchgate.net Silica-supported nickel nanoparticles have also been developed for the selective hydrogenation of various nitriles to amines, demonstrating their utility in related reductions. chemistryviews.org

| Catalyst System | Support/Ligand | Conditions | Substrate | Key Finding |

| Cobalt | Nitrogen-Modified Titania | Acid-free, water solvent | Pyridines | Good activity and selectivity in an environmentally friendly solvent. nih.gov |

| Ruthenium | Supported Nanoparticles | Mild pressure and temperature | Substituted Pyridines | Achieves high yields and good diastereoselectivity; catalyst is reusable. rsc.org |

| Nickel | NORIT Charcoal | In-situ reduction of NiO | Pyridine, Quinolines | Air-stable precursor provides a safer and efficient alternative to pyrophoric catalysts like Raney Nickel. mdpi.com |

| Nickel | Alumina (Al₂O₃) | Varies | Pyridine | Acidic support enhances adsorption of reactants, leading to higher activity compared to basic supports. researchgate.net |

Hydrogenation and Reduction of Pyridine Derivatives

Asymmetric Hydrogenation of Pyridinium Salts

A highly effective method for the stereoselective synthesis of 2-substituted piperidines involves the asymmetric hydrogenation of the corresponding pyridinium salts. This strategy activates the pyridine ring towards reduction and allows for the introduction of chirality. For the synthesis of analogues of ethyl 2-phenylpiperidine-3-carboxylate, N-benzyl-2-phenylpyridinium bromide serves as a key precursor.

Iridium-based catalysts have demonstrated remarkable efficiency in this transformation. The use of an iridium catalyst complexed with a chiral phosphole-based ligand, MP²-SEGPHOS, provides high levels of enantioselectivity in the hydrogenation of N-alkyl-2-arylpyridinium salts. core.ac.uk For the hydrogenation of N-benzyl-2-phenylpyridinium bromide, an iridium catalyst in conjunction with the chiral ligand (R)-SynPhos has been successfully employed. nih.govdicp.ac.cn The reaction, typically carried out in a mixed solvent system of toluene (B28343) and dichloromethane (B109758) under a hydrogen pressure of 600 psi at 28°C for 20-24 hours, yields the corresponding N-benzyl-2-phenylpiperidine with high enantiomeric excess (ee). nih.govdicp.ac.cn The N-benzyl protecting group can be subsequently removed via hydrogenolysis. dicp.ac.cn

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide nih.govdicp.ac.cn

| Catalyst System | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| [{Ir(cod)Cl}₂]/(R)-SynPhos | PhMe/CH₂Cl₂ (1:1) | 600 | 28 | 24 | 93 | 92 |

Rhodium- and Palladium-Catalyzed Hydrogenation of Fluorinated Pyridines

While specific data on the rhodium- and palladium-catalyzed hydrogenation of fluorinated ethyl 2-phenylnicotinate is limited, general principles from related systems can be extrapolated. The introduction of fluorine atoms into the pyridine ring can significantly influence the electronic properties and reactivity of the substrate, often requiring tailored catalytic systems.

Rhodium catalysts are well-established for the hydrogenation of aromatic rings, including pyridines. researchgate.net For fluorinated pyridines, rhodium-based catalysts have been shown to be effective, although chemoselectivity can be a challenge.

Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of various functional groups. researchgate.net The hydrogenation of diene carboxylates has been successfully achieved using palladium-containing composites. masterorganicchemistry.com For fluorinated aromatic compounds, palladium-catalyzed asymmetric hydrogenation has been demonstrated for substrates like fluorinated aromatic pyrazol-5-ols, suggesting its potential applicability to fluorinated pyridine systems. rsc.org The choice of solvent and reaction conditions is crucial to achieve high conversion and selectivity.

Interrupted Palladium-Catalyzed Hydrogenation Strategies

Interrupted palladium-catalyzed hydrogenation offers a pathway to partially reduced piperidine derivatives, which can be valuable synthetic intermediates. This strategy involves the controlled addition of hydrogen to the pyridine ring, followed by a subsequent functionalization step before complete saturation occurs. While specific examples for the direct synthesis of this compound using this method are not prevalent, the general concept holds promise for creating substituted piperidines. This approach allows for the introduction of additional functional groups onto the piperidine ring, expanding the molecular diversity accessible from a common pyridine precursor.

Hydroboration/Hydrogenation Cascade of Pyridines

A hydroboration/hydrogenation cascade presents an alternative route for the reduction of pyridines to piperidines. This two-step process involves the initial hydroboration of the pyridine ring, typically with a borane (B79455) reagent, followed by an in-situ hydrogenation of the resulting dihydropyridine (B1217469) intermediate. masterorganicchemistry.comlibretexts.org This method can offer different selectivity profiles compared to direct hydrogenation. While specific applications of this cascade to ethyl 2-phenylnicotinate are not extensively documented, the hydroboration of esters using reagents like pinacolborane is a known transformation. nih.gov The subsequent hydrogenation step would then yield the saturated piperidine ring.

Reductive Amination Protocols for Piperidine Synthesis

Reductive amination provides a convergent approach to the synthesis of the piperidine core. This method typically involves the reaction of a dicarbonyl compound with an amine, followed by in-situ reduction of the resulting imine or enamine intermediates to form the heterocyclic ring. For the synthesis of this compound, a potential disconnection would involve the reaction of a 1,5-dicarbonyl compound with an appropriate amino ester.

The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often employed as they selectively reduce the iminium ion in the presence of the carbonyl groups. rsc.org The reaction conditions are generally mild, making this a versatile method for the synthesis of a wide range of substituted piperidines. dicp.ac.cnrsc.orgnih.gov

Intramolecular Hydroamination/Cyclization Cascades

Intramolecular hydroamination offers a direct and atom-economical method for the synthesis of nitrogen-containing heterocycles, including piperidines. This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. For the synthesis of this compound analogues, a suitable precursor would be an unsaturated amino ester.

This transformation can be catalyzed by various transition metals, with rhodium being a notable example for the intramolecular hydroamination of aminoalkenes. nih.gov Gold-catalyzed tandem reactions involving intramolecular hydroamination have also been developed for the synthesis of functionalized piperidines. researchgate.net The success of this strategy is highly dependent on the nature of the substrate and the catalyst system employed to control the regioselectivity and stereoselectivity of the cyclization. nih.gov

Esterification and Amidation Strategies for the Carboxylate Moiety

Once the 2-phenylpiperidine-3-carboxylic acid core has been synthesized, the carboxylate moiety can be readily modified through standard esterification and amidation reactions.

Esterification: The conversion of 2-phenylpiperidine-3-carboxylic acid to its ethyl ester can be achieved through Fischer esterification. This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com Alternatively, other esterification methods using coupling reagents can be employed for milder conditions. researchgate.netunimi.itrug.nlmdpi.com

Amidation: The ethyl ester of 2-phenylpiperidine-3-carboxylate can be converted to a variety of amides by reaction with primary or secondary amines. This transformation is typically facilitated by heating the ester with the desired amine, sometimes in the presence of a catalyst. mdpi.comsapub.orgresearchgate.netresearchgate.netnih.govlookchemmall.com Alternatively, the parent carboxylic acid can be coupled with an amine using standard peptide coupling reagents to form the amide bond.

Direct Esterification of Carboxylic Acids with Alcohols

The conversion of a piperidine-3-carboxylic acid to its corresponding ethyl ester, such as this compound, is a primary method of synthesis. This transformation can be achieved through several established esterification protocols.

One common method involves the reaction of the carboxylic acid with the desired alcohol, in this case, ethanol, in the presence of a catalytic amount of a strong acid. This classic approach, known as Fischer esterification, is an equilibrium-driven process. Alternatively, coupling agents can be employed to facilitate the reaction under milder conditions. Reagents such as p-toluenesulfonic acid, boron trifluoride etherate, or N,N'-carbonyldiimidazole can be used to activate the carboxylic acid, enabling its reaction with the alcohol. google.com Another efficient, modern approach uses a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride as coupling reagents, which can promote esterification under neutral conditions at room temperature, often with excellent yields. nih.gov The use of solid-supported acid catalysts, like a macroporous polymeric acid catalyst (e.g., Dowex H+), also presents a green and efficient alternative that allows for the reaction to proceed without the need for water removal and facilitates catalyst recycling. nih.govorganic-chemistry.org

Table 1: Comparison of Selected Esterification Methods

| Method | Reagents/Catalysts | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents |

| Coupling Agent Method | Alcohol, Coupling Agent (e.g., p-toluenesulfonic acid, N,N'-carbonyldiimidazole) | Mild | High yields, avoids harsh acidic conditions google.com |

| TPPO/Oxalyl Chloride | Triphenylphosphine oxide, Oxalyl chloride, Alcohol, Et₃N | Room Temperature | Mild, neutral conditions, high efficiency nih.gov |

| Solid Acid Catalyst | Dowex H+ Resin, Alcohol | 50-80 °C | Reusable catalyst, no water removal needed organic-chemistry.org |

Amide Formation via Reaction with Amines and Coupling Agents

The synthesis of piperidine-3-carboxamides, which are amide analogues of this compound, involves the coupling of the corresponding carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxyl group for nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with an additive such as 4-(Dimethylamino)pyridine (DMAP). acgpubs.orgnih.gov The reaction proceeds by forming an activated intermediate from the carboxylic acid, which is then readily displaced by the amine to form the desired amide bond. acgpubs.org This methodology has been successfully applied to synthesize a wide range of N-substituted piperidine-3-carboxamides by reacting the piperidine-3-carboxylic acid core with various amines. nih.gov For instance, the synthesis of piperazine (B1678402) amides of chromone-2-carboxylic acid has been achieved by reacting the acid with appropriate piperazine derivatives in the presence of EDC.HCl and DMAP. acgpubs.org

Asymmetric Synthesis of Piperidine-3-carboxylate Enantiomers

Producing enantiomerically pure piperidine-3-carboxylates is of significant interest, and several asymmetric strategies have been developed to achieve this. These methods include the resolution of racemic mixtures and the direct stereoselective construction of the chiral piperidine ring.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a powerful green chemistry tool for separating enantiomers from a racemic mixture. researchgate.net This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. mdpi.com For substrates like racemic piperidine-3-carboxylates, lipases can selectively hydrolyze one ester enantiomer to its corresponding carboxylic acid or acylate one alcohol enantiomer in a piperidine derivative. nih.govnih.gov

Lipases such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) are widely used due to their stability in organic solvents and broad substrate tolerance. nih.gov This strategy has been successfully applied to the resolution of various piperidine derivatives. For example, a lipase-catalyzed resolution was a key step in an efficient chemoenzymatic synthesis of a precursor to the β-lactamase inhibitor avibactam, specifically (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate. acs.org Similarly, the kinetic resolution of racemic 3-aryl alkanoic acid esters has been achieved with high enantiopurity using various hydrolases. almacgroup.com The efficiency of the resolution is often high, yielding products with excellent enantiomeric excess (ee). acs.orgnih.gov

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Piperidine Analogues

| Enzyme | Substrate | Reaction Type | Outcome |

|---|---|---|---|

| Lipase | (±) dimethyl 1‐acetylpiperidine‐2,3‐dicarboxylate | Hydrolysis | Separation of enantiomers researchgate.net |

| Lipozyme CALB | (±)-ethyl 5-hydroxypiperidine-2-carboxylate | Acylation | Preparation of (2S,5S)-enantiomer acs.org |

| Candida antarctica lipase A (CAL-A) | N-4-Boc-piperazine-2-carboxylic acid methyl ester | N-acylation | Highly S-enantioselective (E>200), yielding both enantiomers with >99% ee arkat-usa.org |

Dynamic Kinetic Reduction Approaches

While kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the starting racemate into a single, desired enantiomer. nih.gov

In the context of piperidine synthesis, DKR can be integrated with reduction steps. Chemo-enzymatic approaches have been developed that combine enzyme-catalyzed reactions with chemical reducing agents. For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov The process involves an initial oxidation to form an intermediate that can be racemized, followed by a stereoselective reduction catalyzed by the reductase enzyme to furnish the enantioenriched piperidine. nih.gov This strategy has been applied to the synthesis of key pharmaceutical intermediates. nih.govresearchgate.net

Stereoselective Cyclization Reactions

An alternative to resolving racemates is the de novo asymmetric synthesis of the piperidine ring through stereoselective cyclization reactions. These methods build the chiral centers during the formation of the heterocyclic ring.

Several powerful strategies exist:

Aza-Michael Cyclizations: Asymmetric intramolecular aza-Michael additions have become a well-established method for synthesizing nitrogen heterocycles. whiterose.ac.uk Chiral catalysts, such as chiral phosphoric acids, can promote the cyclization of a suitable acyclic precursor to form enantioenriched piperidines with high yields and enantioselectivities. whiterose.ac.uk

Reductive Cyclization: Diastereoselective reductive cyclization of precursors like β-nitro-amines, which can be formed via a nitro-Mannich reaction, can produce stereochemically pure piperidines. researchgate.net This method allows for the construction of functionalized piperidines with multiple contiguous stereocenters. researchgate.net

Iridium-Catalyzed Allylic Cyclization: Enantiomeric iridium catalysts can be used to synthesize vinylpiperidine building blocks with high selectivity, which can then be used in the total synthesis of various piperidine alkaloids. nih.gov

Ring-Closing Metathesis (RCM): A highly stereoselective addition of an organometallic reagent (e.g., phenyl Grignard) to an allyl imine, followed by RCM, is a key strategy for synthesizing substituted piperidines like N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine. researchgate.net

Double Reduction for Asymmetric Piperidine Synthesis

The double reduction of pyridine derivatives is another effective approach for the asymmetric synthesis of piperidines. nih.gov This strategy typically involves a two-step reduction process of a substituted pyridine.

The first step is often a non-asymmetric reduction to form a di- or tetrahydropyridine (B1245486) intermediate. The key step is the second reduction, which is an asymmetric hydrogenation of the enamine or imine intermediate using a chiral catalyst. nih.gov Chiral ruthenium(II) and iridium(I) complexes with specific chiral ligands have proven highly effective for this transformation. nih.govmdpi.com For example, the asymmetric hydrogenation of 2-substituted pyridinium salts using an iridium(I) catalyst containing a P,N-ligand can achieve high levels of enantioselectivity. mdpi.com This method provides a direct route from readily available pyridine precursors to enantioenriched piperidines. nih.govsnnu.edu.cn

Industrial-Scale Production Methodologies for Piperidine Carboxylates

The large-scale synthesis of piperidine carboxylates, including this compound, relies on methodologies that are efficient, scalable, and economically viable. The focus is on maximizing yield and purity while minimizing reaction steps and waste. Key industrial strategies involve the use of sophisticated catalytic systems, optimized reaction parameters, and innovative reactor technologies to streamline production.

The application of catalysts is fundamental to the industrial synthesis of piperidine carboxylates, enabling reactions under milder conditions with higher selectivity and efficiency. nih.govresearchgate.net A variety of catalysts, from transition metals to biocatalysts, are employed to facilitate the construction of the piperidine ring. researchgate.netchemistryviews.org

Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) are transition metals frequently used in the catalytic hydrogenation of pyridine precursors to form the piperidine core. researchgate.netresearchgate.net Rhodium catalysts have proven effective for synthesizing 3-substituted piperidines under milder conditions than other methods. nih.gov For instance, a Rh-catalyzed asymmetric reductive Heck reaction can be used to produce 3-substituted tetrahydropyridines, which are then reduced to the corresponding piperidines. acs.org This three-step process, involving partial pyridine reduction, asymmetric carbometalation, and a final reduction, provides access to a wide array of enantioenriched 3-piperidines. acs.org

Nickel (Ni) electrocatalysis is another cost-effective and efficient method, particularly in radical cross-coupling reactions. news-medical.netmedhealthreview.com This technique avoids the need for expensive precious metals like palladium and simplifies synthetic pathways by efficiently forming new carbon-carbon bonds. news-medical.netmedhealthreview.com Recent innovations combine biocatalytic C-H oxidation with radical cross-coupling, a modular approach that significantly simplifies the synthesis of complex piperidines. chemistryviews.orgresearchgate.netnews-medical.net This dual-catalytic system first uses enzymes to selectively add hydroxyl groups to the piperidine structure, which then undergo Ni-electrocatalytic cross-coupling. chemistryviews.org

The optimization of reaction conditions is crucial for maximizing yield and diastereoselectivity. Factors such as solvent, temperature, and catalyst loading are carefully controlled. For example, in the diastereoselective synthesis of α-aminophosphonates from N,O-acetals, iron(III) triflate [Fe(OTf)3] was identified as an effective Lewis acid catalyst, with anhydrous toluene at 40°C providing optimal results. acs.org

Below is a table summarizing various catalytic systems and their optimized conditions for the synthesis of piperidine derivatives.

| Catalyst System | Substrate Type | Key Reaction Type | Optimized Conditions | Typical Yield | Reference |

| Rhodium (Rh) | Pyridine derivatives | Asymmetric Carbometalation | Phenyl pyridine-1(2H)-carboxylate, arylboronic acids | High | acs.org |

| Nickel (Ni) Electrocatalysis | Hydroxylated piperidines | Radical Cross-Coupling | Coupling with aryl iodides | Efficient C-C bond formation | chemistryviews.orgnews-medical.net |

| Biocatalyst + Nickel | Carboxylated piperidines | C-H Oxidation & Cross-Coupling | Enzymatic hydroxylation followed by Ni-electrocatalysis | High | chemistryviews.org |

| Iron(III) triflate [Fe(OTf)3] | N,O-acetals | Phosphonylation | Anhydrous toluene, 40°C, 0.2 equiv. catalyst | 72-97% | acs.org |

| Cobalt(II) | Linear amino-aldehydes | Radical Intramolecular Cyclization | - | Good | nih.gov |

Hydrogenation of pyridine rings is a direct and widely applied industrial method for accessing the saturated piperidine core. researchgate.net This transformation is typically performed using heterogeneous catalysts like Palladium on carbon (Pd/C) under hydrogen pressure. nih.gov The process can be highly stereoselective, allowing for control over the spatial arrangement of substituents on the piperidine ring. researchgate.net For example, the catalytic hydrogenation of a corresponding pyridine derivative using Adams catalyst (Platinum dioxide) under hydrogen pressure is a documented method for producing piperidine structures. google.com Non-metal alternatives, such as borenium ions in the presence of hydrosilanes, have also been developed for the diastereoselective reduction of substituted pyridines. nih.gov

Cycloaddition reactions offer an efficient way to construct the piperidine ring in a single step by forming multiple bonds simultaneously. acs.org These reactions, such as the formal [4+2] cycloaddition, assemble the six-membered ring from simpler, acyclic precursors. acs.org One approach involves a cascade Michael addition/alkylation process, where heating a mixture of N-substituted γ-chloropropylamines with conjugated alkynoates or alkynones yields substituted piperidines in good yields. acs.org

Annulation is another key strategy for building the piperidine scaffold. nih.gov Recent developments have focused on tunable [3+2] and [4+2] annulation protocols that can be directed toward either pyrrolidine (B122466) or piperidine synthesis by controlling reaction conditions like halogenating reagents, concentration, and solvent. nih.govrsc.org These methods often involve the intermolecular coupling of alkenes with bifunctional reagents, proceeding through either radical or polar cyclization pathways. nih.gov

A comparison of these streamlined synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Advantages | Key Reagents/Catalysts | Reference |

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Direct, high-yielding, industrially scalable. | H₂, Pd/C, PtO₂, Rhodium catalysts. | nih.govresearchgate.netgoogle.com |

| [4+2] Cycloaddition | One-pot construction of the piperidine ring from acyclic precursors via a cascade reaction. | High atom economy, operational simplicity. | γ-chloropropylamines, conjugated alkynoates, Na₂CO₃. | acs.org |

| Tunable Annulation | Intermolecular coupling of alkenes with bifunctional reagents to form the N-heterocycle. | Divergent synthesis possible, controllable pathways (radical vs. polar). | Alkenes, NBS, sulfonamides. | nih.govrsc.org |

For industrial-scale production, continuous flow chemistry has emerged as a superior alternative to traditional batch processing for synthesizing piperidine carboxylates and other active pharmaceutical ingredients (APIs). nih.gov Flow reactors offer significant advantages in terms of safety, efficiency, product quality, and scalability. nih.govchemdistgroup.com

A continuous flow system typically involves pumping reactant solutions through coils or microfluidic chips where the reaction occurs. mit.edu The precise control over parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions that may not be safely achievable in large batch reactors. chemdistgroup.comrsc.org This enhanced control often leads to higher yields, fewer impurities, and a shorter reaction cycle. chemdistgroup.com The ability to heat solvents above their atmospheric boiling points by using a back-pressure regulator can significantly accelerate reaction rates. nih.govflinders.edu.au

The benefits of continuous flow systems in industrial production include:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling hazardous reagents and managing exothermic reactions. chemdistgroup.com

Improved Control and Reproducibility: Precise control over reaction parameters ensures consistent product quality. flinders.edu.au

Increased Efficiency: Rapid heating, cooling, and mixing accelerate reactions and improve yields. flinders.edu.au

Scalability: Production can be increased by running the system for longer periods or by adding more reactors in parallel, bypassing the challenges of scaling up batch reactors. nih.gov

Reduced Footprint: Continuous flow equipment is typically more compact than traditional batch processing plants. chemdistgroup.com

Computational Fluid Dynamics (CFD) simulations are increasingly used as a tool to design and optimize continuous flow tube reactors, reducing the need for extensive experimentation by predicting the impact of factors like residence time and temperature on product yield. rsc.org

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Phenylpiperidine 3 Carboxylate Systems

Transformation Pathways of the Piperidine (B6355638) Ring and Substituents

The piperidine ring and its ester and phenyl substituents offer multiple sites for chemical modification through reactions such as reduction, oxidation, and substitution. These transformations are crucial for synthesizing diverse derivatives with potential applications in medicinal chemistry and materials science. chemimpex.com

The ester functional group in ethyl 2-phenylpiperidine-3-carboxylate is the primary target for reduction. The choice of reducing agent is critical, as their reactivity profiles differ significantly.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is highly effective at reducing esters to primary alcohols. masterorganicchemistry.comquora.com In a reaction involving a structurally similar piperidine ester, LiAlH₄ successfully reduced the ester moiety to a primary alcohol, yielding the corresponding (2-phenylpiperidin-3-yl)methanol. nih.gov This transformation proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde. chemistrysteps.com Due to its high reactivity, LiAlH₄ must be used in anhydrous solvents like diethyl ether or tetrahydrofuran. reddit.com

Sodium Borohydride (B1222165) (NaBH₄): In contrast, sodium borohydride is a much milder reducing agent. It is generally incapable of reducing esters and carboxylic acids under standard conditions. quora.comquora.com Its utility is typically limited to the reduction of more reactive carbonyl compounds like aldehydes and ketones. reddit.com Therefore, NaBH₄ would not be the reagent of choice for reducing the ester group of this compound.

The following table summarizes the expected outcomes of reduction reactions on the title compound.

| Reagent | Reactive Site | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Ethyl carboxylate | (2-Phenylpiperidin-3-yl)methanol | Powerful reagent; requires anhydrous conditions. masterorganicchemistry.comnih.gov |

| Sodium Borohydride (NaBH₄) | Ethyl carboxylate | No reaction | Mild reagent, generally unreactive towards esters. quora.com |

Oxidation of the this compound system can target either the piperidine ring or the phenyl substituent, depending on the reagents and conditions. While specific studies using potent oxidants like potassium permanganate (B83412) or chromium trioxide on this exact molecule are not extensively documented, the reactivity of related piperidine derivatives provides insight into potential transformation pathways.

Oxidation typically occurs at the carbon atoms alpha to the nitrogen atom (C2 and C6). The oxidation of N-substituted piperidines with reagents such as mercuric acetate-edetic acid (Hg(II)-EDTA) is known to yield lactams (piperidones). researchgate.net For the title compound, this could potentially lead to the formation of a 2-piperidone (B129406) or a 6-piperidone. Furthermore, certain biological systems can facilitate oxidation; for instance, derivatives of 4-phenylpiperidine (B165713) have been shown to be oxidized by the enzyme monoamine oxidase (MAO). nih.gov Strong oxidizing agents could also potentially lead to ring-opening or degradation of the molecule.

A summary of potential oxidation reactions is presented below.

| Reagent | Reactive Site | Potential Product(s) | Notes |

| Hg(II)-EDTA | Piperidine Ring (C6) | Ethyl 2-phenyl-6-oxopiperidine-3-carboxylate | Based on reactivity of similar N-substituted piperidines. researchgate.net |

| Monoamine Oxidase (MAO) | Piperidine Ring | Various oxidized metabolites | Enzymatic oxidation has been observed in related phenylpiperidines. nih.gov |

| Potassium Permanganate (KMnO₄) | Phenyl Ring / Piperidine Ring | Benzoic acid derivatives / Ring-cleavage products | Strong oxidation could lead to degradation. |

| Chromium Trioxide (CrO₃) | Piperidine Ring | Lactam derivatives | A common oxidant for secondary amines. |

Both nucleophilic and electrophilic substitution reactions are key pathways for modifying the this compound scaffold.

Nucleophilic Substitution: The nitrogen atom of the piperidine ring is a nucleophilic center and can readily undergo reactions such as N-alkylation or N-acylation. nih.gov For example, reacting the piperidine with an alkyl halide in the presence of a base would yield the corresponding N-alkylated derivative. Additionally, the functional groups of the molecule can be modified to facilitate further nucleophilic substitution. For instance, after the reduction of the ester to a primary alcohol, the alcohol can be converted into a good leaving group (e.g., a mesylate or tosylate). This allows for subsequent Sₙ2 displacement by a variety of nucleophiles to introduce new functional groups on the side chain. nih.gov

Electrophilic Aromatic Substitution (EAS): The phenyl group at the C2 position is susceptible to electrophilic aromatic substitution. The piperidine ring acts as an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the point of attachment on the phenyl ring. libretexts.org This is due to the ability of the nitrogen's lone pair to stabilize the cationic intermediate (the benzenonium ion) formed during the reaction. msu.edu Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation could be employed to functionalize the phenyl ring. msu.edu

| Reaction Type | Reagent Type | Reactive Site | Product Type |

| Nucleophilic Substitution | Alkyl Halide (R-X) | Piperidine Nitrogen | N-Alkyl-2-phenylpiperidine derivative. nih.gov |

| Nucleophilic Substitution | Nucleophile (Nu⁻) on derivatized side-chain | C3-Side Chain (e.g., -CH₂-OMs) | C3-functionalized derivative. nih.gov |

| Electrophilic Aromatic Substitution | Electrophile (E⁺) | C2-Phenyl Ring | Ortho- and para-substituted phenyl derivative. libretexts.org |

Achieving regioselectivity in the functionalization of the saturated piperidine ring is a significant challenge in synthetic chemistry. Modern methods have been developed that allow for the direct and selective modification of specific C-H bonds.

Catalyst-controlled C-H insertion reactions using dirhodium catalysts have emerged as a powerful tool for the regioselective functionalization of N-protected piperidines. thieme-connect.com By carefully selecting the catalyst and the nitrogen protecting group, it is possible to direct the functionalization to the C2, C4, or even the typically less reactive C3 position. nih.gov For example, the steric and electronic properties of the rhodium catalyst can override the inherent electronic preference for reaction at the C2 position, enabling functionalization at C4. thieme-connect.comnih.gov

Another approach involves the dehydrohalogenation of N-chloropiperidine to form an enamine intermediate, which can then be regioselectively alkylated at the C3 position. odu.edu Furthermore, visible-light-induced protocols have been developed for the α,γ-C(sp³)–H difunctionalization of piperidines, proceeding through a 1,5-hydrogen atom transfer to a nitrogen radical. acs.org These advanced methods provide precise control over the modification of the piperidine core.

| Approach | Method | Target Position(s) | Key Features |

| Catalyst-Controlled C-H Functionalization | Dirhodium Catalysts + Diazo compounds | C2, C4 | Site-selectivity is controlled by catalyst and N-protecting group. thieme-connect.comnih.gov |

| C-H Arylation | Palladium Catalysis + Directing Group | C4 | Utilizes a directing group at C3 to guide arylation to C4. acs.org |

| Enamine Alkylation | N-chlorination/dehydrohalogenation | C3 | Proceeds via an enamide anion intermediate. odu.edu |

| Photocatalysis | Visible light + Photocatalyst | C2 (α), C4 (γ) | Involves a 1,5-hydrogen atom transfer mechanism. acs.org |

Investigation of Reaction Mechanisms

Understanding the mechanisms behind the formation and transformation of piperidine systems is essential for predicting reaction outcomes and designing new synthetic routes.

Piperidine Ring Transformations: The reactivity of the piperidine ring often involves the formation of charged or radical intermediates. For example, oxidation at the α-carbon can generate an iminium ion. This electrophilic species is central to many piperidine reactions, including the Pictet-Spengler reaction for synthesizing more complex heterocyclic systems. In other contexts, reactions catalyzed by piperidine itself, such as the Knoevenagel condensation, proceed through the formation of an iminium ion from the catalyst and an aldehyde, which then reacts with a nucleophilic enolate. acs.org Ring-opening or ring-contraction reactions of piperidines can also occur through oxidative pathways, potentially involving radical intermediates and subsequent cleavage of C-N or C-C bonds. researchgate.netrsc.org

Alkene Formation: Alkenes can be formed from piperidine derivatives through various elimination reaction mechanisms, typically E1 or E2 pathways. libretexts.org For example, if the ester group of this compound is reduced to an alcohol, this alcohol can undergo acid-catalyzed dehydration. This E1 reaction would involve protonation of the hydroxyl group to form a good leaving group (H₂O), departure of water to form a carbocation, and subsequent deprotonation of an adjacent carbon to form a double bond. libretexts.org Alternatively, if the alcohol is converted to an alkyl halide or sulfonate, treatment with a strong, non-nucleophilic base could induce an E2 elimination to yield an alkene. libretexts.org In some metal-catalyzed reactions, oxidative cyclization pathways involving radical intermediates may terminate in an elimination step, leading to alkene formation as a byproduct instead of the expected C-C bond formation. nih.gov

Understanding Ligand-Controlled Regioselective Transformations

Ligand-controlled regioselectivity is a powerful strategy in modern synthetic chemistry that allows for the precise control over the outcome of a chemical reaction, directing bond formation to a specific position in a molecule. This control is exerted by the ligand, a molecule that binds to the central metal atom of a catalyst. The steric and electronic properties of the ligand influence the catalyst's environment, thereby dictating which region of the substrate is most likely to react. While specific studies on ligand-controlled transformations of this compound are not extensively detailed in the provided search results, the principle is broadly applicable and has been demonstrated in various catalytic systems, including those for synthesizing related heterocyclic structures.

Research has shown that the choice of ligand in a catalytic system is crucial for achieving high regioselectivity. For instance, in the hydrocarboxylation of styrenes using a dual visible-light-nickel catalysis system, the regiochemical outcome is entirely dependent on the ligand employed. nih.gov When neocuproine (B1678164) is used as the ligand, the reaction exclusively yields the Markovnikov product. nih.gov Conversely, employing 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as the ligand reverses the selectivity, favoring the formation of the anti-Markovnikov product. nih.gov This demonstrates a clear case where the ligand structure directly controls the position of the carboxylation. nih.gov

Similarly, a highly regioselective hydrosilylation of propargylic amines has been developed using a PtCl₂/XantPhos catalyst system. mmu.ac.uk This method produces multifunctional allylic amines with defined stereochemistry, highlighting the effectiveness of a specific ligand-catalyst combination in controlling the reaction's regioselectivity. mmu.ac.uk In other systems, such as palladium-catalyzed C─H arylation of complex molecules, selectivity can be controlled by other factors like the choice of base, which can function similarly to a ligand in directing the reaction to one of several possible sites. nih.gov These examples underscore the fundamental principle that modifying the catalyst's coordination sphere through ligand selection is a key strategy for directing the regiochemical outcome of transformations on complex scaffolds like piperidines.

| Catalytic System | Ligand | Substrate Type | Regiochemical Outcome |

|---|---|---|---|

| Dual Visible-Light/Nickel | Neocuproine | Styrenes | Markovnikov Hydrocarboxylation nih.gov |

| Dual Visible-Light/Nickel | 1,4-bis(diphenylphosphino)butane (dppb) | Styrenes | anti-Markovnikov Hydrocarboxylation nih.gov |

| PtCl₂ | XantPhos | Propargylic Amines | Regioselective Hydrosilylation mmu.ac.uk |

Intermediates and Transition States in Piperidine Synthesis

The synthesis of the piperidine ring, a core structure in many pharmaceuticals, proceeds through various reaction mechanisms involving distinct intermediates and transition states. Understanding these transient species is critical for optimizing reaction conditions and controlling the stereochemistry of the final product.

Several types of intermediates have been identified in different synthetic routes to piperidines. In iridium(III)-catalyzed reactions, a "hydroxyamine intermediate" can be formed during sequential cascades of oxidation, amination, and reduction. nih.gov Another common pathway involves the formation of an "enamine" intermediate, which can be generated from pyridines and subsequently functionalized. nih.gov In Strecker-type syntheses of piperidine derivatives, key intermediates include an "anilino-nitrile," which is formed from the condensation of a piperidone, an aniline, and hydrogen cyanide. researchgate.net This nitrile is then hydrolyzed to an "anilino-amide" before further transformation. researchgate.net Radical reactions also offer pathways to piperidines, where intermediates such as an N-radical can be formed via a single electron transfer, leading to cyclization. mdpi.com

The transition state represents the highest energy point along the reaction coordinate and determines the reaction rate and stereochemical outcome. For instance, in nucleophilic ring-opening reactions of small heterocycles like aziridines, the transition state can exhibit significant Sₙ1 or Sₙ2 character. ru.nl The presence of a carbocation-stabilizing substituent can favor an Sₙ1-like transition state, potentially leading to a mixture of stereoisomers. ru.nl In contrast, the absence of such a substituent typically results in an Sₙ2-type reaction with a more predictable stereochemical outcome. ru.nl Cyclization reactions to form the piperidine ring also proceed through specific transition states; for example, a 5-exo cyclization transition state has been noted in certain radical cyclizations. nih.gov The stability of these transition states can be influenced by factors like the solvent, catalyst, and the steric and electronic nature of the substituents on the reacting molecule.

| Intermediate | Synthetic Route | Role |

|---|---|---|

| Hydroxyamine | Iridium(III)-catalyzed annulation | Formed during intermolecular amination step. nih.gov |

| Enamine | Dearomative hydrosilylation of pyridines | Allows for further functionalization before reduction. nih.gov |

| Anilino-nitrile | Strecker-type condensation | Initial product from three-component reaction. researchgate.net |

| Anilino-amide | Strecker-type condensation | Formed from selective hydrolysis of the nitrile. researchgate.net |

| N-radical | Radical cyclization | Initiates intramolecular C-H activation for ring formation. mdpi.com |

Hydrolytic Cleavage of Ester Bonds in Piperidine Carboxylates

The hydrolysis of the ester group in piperidine carboxylates, such as this compound, is a fundamental reaction that converts the ester into a carboxylic acid. This transformation is typically achieved under either acidic or basic conditions, and the underlying mechanism for this acyl transfer reaction involves the formation of a key tetrahedral intermediate. msu.edu

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition step breaks the carbonyl π-bond and results in the formation of a transient, negatively charged tetrahedral intermediate. msu.edu Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide as a leaving group. The ethoxide then deprotonates the newly formed carboxylic acid, leading to the final carboxylate salt, which must be acidified in a separate workup step to yield the neutral carboxylic acid. msu.edu This process is effectively irreversible because the final deprotonation step is highly favorable. Alkaline hydrolysis is a common method employed for converting piperidyl carboxylates to their corresponding acids. nih.gov

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. khanacademy.org The nucleophilic attack by water leads to a tetrahedral intermediate. msu.edukhanacademy.org Following a proton transfer, the ethoxy group is protonated, turning it into a good leaving group (ethanol). The intermediate then collapses, eliminating ethanol (B145695) and forming the protonated carboxylic acid. A final deprotonation step by water regenerates the acid catalyst and yields the final carboxylic acid product. khanacademy.org The reaction is an equilibrium process, and using a large excess of water can drive it to completion. khanacademy.org The reaction temperature for ester hydrolysis can vary widely, generally ranging from 50°C to 250°C, depending on the substrate and conditions. google.com

| Condition | Key Reagents | Mechanism Steps | Final Product (before workup) |

|---|---|---|---|

| Basic (Alkaline) | NaOH, KOH (hydroxide source) | 1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Collapse of intermediate, loss of alkoxide. 4. Deprotonation of carboxylic acid. msu.edu | Carboxylate Salt msu.edu |

| Acidic | H₃O⁺ (e.g., HCl, H₂SO₄ in water) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Formation of tetrahedral intermediate. 4. Proton transfer. 5. Elimination of alcohol (leaving group). 6. Deprotonation. khanacademy.org | Carboxylic Acid khanacademy.org |

Derivatization and Analog Design in the Context of Ethyl 2 Phenylpiperidine 3 Carboxylate

Strategic Derivatization of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a key handle for derivatization, allowing for the introduction of a wide array of substituents to probe interactions with biological targets and alter properties such as solubility and basicity.

Alkylation with Leaving Groups

A common and direct method for functionalizing the piperidine nitrogen is through nucleophilic substitution reactions with alkyl halides or other substrates bearing a good leaving group. google.com This reaction is typically performed in the presence of a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. google.com For instance, the nitrogen can be alkylated by reacting the piperidine core with compounds of the formula L-(CH₂)n-R, where 'L' is a leaving group such as chlorine, bromine, or iodine. google.com

In the synthesis of analogs for cGMP-dependent protein kinase 1α (PKG1α) activators, the nitrogen of a related Boc-protected piperidine core was alkylated using benzyl (B1604629) chloride. nih.gov Another example involved the alkylation of a piperidine nitrogen with a protected imidazole (B134444) mesylate, where the mesylate group serves as the leaving group. nih.gov

Table 1: Examples of Reagents for N-Alkylation of Piperidine Scaffolds

| Alkylating Agent Class | Example Reagent | Leaving Group | Reference |

|---|---|---|---|

| Alkyl Halide | Benzyl chloride | Chloride (Cl) | nih.gov |

| Alkyl Halide | 4-chloro-2-cyclohexylbutanoic acid, ethyl ester | Chloride (Cl) | google.com |

Reaction with ε-Methylene Alkyl Esters

An alternative synthetic route for N-alkylation involves the conjugate addition of the piperidine nitrogen to an α,β-unsaturated ester, specifically an ε-methylene alkyl ester. google.com This Michael addition reaction effectively adds a propanoic acid ester side chain to the nitrogen atom. A representative example of this strategy is the reaction of a piperidine derivative with 2-methylene-3-phenylpropanoic acid, ethyl ester, which yields a 2-benzyl-3-piperidinepropanoic acid ethyl ester derivative. google.com This method provides a versatile way to introduce functionalized side chains onto the piperidine core. google.com

Protection and Deprotection Strategies (e.g., Boc Protection)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. The synthesis of a Boc-protected piperidine core has been reported as a key step in the development of PKG1α activators. nih.gov The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to liberate the secondary amine for further functionalization. nih.gov This protection-deprotection sequence allows for selective modifications at other positions of the molecule before proceeding with N-alkylation or other transformations at the piperidine nitrogen. nih.gov

Functionalization of the Phenyl and Carboxylate Moieties

Modifications to the phenyl ring and the ethyl ester group are critical for fine-tuning the electronic and steric properties of the molecule, as well as for introducing new functional groups that can engage in specific interactions with a target receptor or enzyme.

Modifications on the Phenyl Ring Substituents

Table 2: Phenyl Ring Modifications and Their Impact on PKG1α Activator Potency

| Phenyl Ring Substituent(s) | Resulting Potency | Reference |

|---|---|---|

| 4-Carboxylic acid | Activity returned compared to pyridyl analog | nih.gov |

| 4-Tetrazole | Activity retained | nih.gov |

Transformations of the Ethyl Ester to Other Functionalities (e.g., Carboxylic Acids)

The ethyl ester at the 3-position of the piperidine ring is a versatile functional group that can be converted into a variety of other moieties. A primary transformation is the hydrolysis of the ester to the corresponding carboxylic acid. google.com This is often a critical step, as the resulting carboxylic acid may exhibit different biological activity or serve as a handle for further derivatization. For instance, the carboxylic acid can be coupled with various amines in the presence of a coupling agent to form a diverse library of amides. google.com Alternatively, the ester can be directly reacted with an amine to yield modified chemical structures. google.com In some complex molecular scaffolds, the hydrolysis of simple alkyl esters can be challenging, necessitating alternative strategies such as using a tert-butyl ester, which can be cleaved under specific acidic conditions to yield the free carboxylic acid. nih.gov

Table 3: Common Chemical Compounds

| Compound Name |

|---|

| Ethyl 2-phenylpiperidine-3-carboxylate |

| 4-chloro-2-cyclohexylbutanoic acid, ethyl ester |

| 2-methylene-3-phenylpropanoic acid, ethyl ester |

| Benzyl chloride |

| Trifluoroacetic acid |

| tert-butyloxycarbonyl (Boc) |

| Carboxylic acid |

| Amide |

| Tetrazole |

Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. jocpr.comnih.gov These reactions are particularly valuable in drug discovery for the rapid generation of analogs to explore structure-activity relationships (SAR). nih.gov For a molecule like this compound, cross-coupling reactions can be employed to modify the phenyl group, assuming a suitable precursor (e.g., a halogenated analog like ethyl 2-(4-bromophenyl)piperidine-3-carboxylate) is used.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. harvard.edumdpi.com This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.govmdpi.com

The general mechanism involves a catalytic cycle comprising three main steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate. harvard.edu

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. harvard.edu

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. harvard.edu

In the context of derivatizing the this compound scaffold, a precursor such as ethyl 2-(4-bromophenyl)piperidine-3-carboxylate could be coupled with various aryl or heteroaryl boronic acids. This strategy allows for the systematic introduction of different substituents on the phenyl ring to modulate the compound's electronic and steric properties. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. mdpi.comnih.gov

Table 1: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium center and influences reactivity | Triphenylphosphine (B44618) (PPh₃), Buchwald ligands (e.g., SPhos) |

| Organoboron Reagent | Source of the new carbon fragment | Arylboronic acids, pinacol (B44631) boronic esters |

| Organic Halide | Electrophilic partner | Aryl bromides, aryl iodides, aryl triflates |

| Base | Activates the organoboron reagent for transmetalation | K₂CO₃, K₃PO₄, Cs₂CO₃ |

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and is conducted under mild, typically basic, conditions. wikipedia.orgmdpi.com It is the most widely used method for synthesizing arylalkynes and conjugated enynes, which are important structures in pharmaceuticals, natural products, and organic materials. nih.gov

The catalytic cycle is understood to involve both the palladium and copper catalysts:

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the aryl halide to the Pd(0) species.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex. wikipedia.org

Reductive Elimination: The final step involves the reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

For derivatization, an aryl halide precursor of this compound could be coupled with various terminal alkynes. This would introduce a rigid, linear alkyne linker into the molecule, which can significantly alter its three-dimensional shape and ability to interact with biological targets. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govlibretexts.org

Synthesis of Complex Molecular Architectures from Piperidine-3-carboxylate Building Blocks

The this compound scaffold is not only a target for functionalization but also a versatile building block for constructing more elaborate and structurally diverse molecules. Its inherent functionality—a secondary amine, a phenyl group, and an ester—provides multiple reaction sites for further synthetic transformations.

Piperidinones (or oxopiperidines) are key heterocyclic motifs found in many biologically active compounds. Incorporating amino acid fragments can introduce chirality and peptide-like features, enhancing biological specificity. Starting from a piperidine-3-carboxylate, one potential route to a piperidinone with an amino acid moiety involves converting the ester to an amide.

A plausible synthetic sequence could be:

Ester Hydrolysis: The ethyl ester of the parent compound is hydrolyzed to the corresponding carboxylic acid.

Amide Coupling: The resulting piperidine-3-carboxylic acid is coupled with an amino acid ester (e.g., methyl leucinate) using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU. This forms an amide bond, linking the amino acid to the C3 position of the piperidine ring.

Further Modification: The N-H of the piperidine ring can be functionalized, or the existing phenyl group can be modified to build further complexity.

This approach creates complex, chiral structures that merge the rigid piperidine core with the versatile functionality of amino acids.

Piperidine rings can undergo synthetically useful ring contraction reactions to form five-membered rings like pyrrolidines and pyrroles. osaka-u.ac.jp Research has demonstrated a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines through a cascade reaction. rsc.orgrsc.org This transformation involves an oxidative ring contraction and deformylative functionalization. rsc.org

The selectivity of the reaction is remarkably dependent on the choice of oxidant and additives. Starting from the same N-aryl piperidine substrate, two different product classes can be obtained. rsc.orgresearchgate.net

Formation of Pyrrolidin-2-ones: This pathway involves a domino process that includes the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by its conversion to a carboxylic acid, decarboxylation, and finally ipso-oxidation to yield the pyrrolidin-2-one. rsc.org

Formation of 3-Iodopyrroles: This route also proceeds through the pyrrolidine-2-carbaldehyde intermediate. However, under different conditions, this is followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and finally aromatization to give the 3-iodopyrrole. rsc.org

The ability to selectively switch between these two outcomes by tuning the reaction conditions highlights the synthetic utility of the piperidine core as a precursor to other valuable heterocyclic systems. rsc.orgrsc.org

Table 2: Selective Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles from N-Phenylpiperidine

| Desired Product | Oxidant/Additive System | Plausible Mechanism | Ref. |

| 1-Phenylpyrrolidin-2-one | Cu(OAc)₂ / Oxone / K₂CO₃ | Oxidative ring contraction, deformylation, ipso-oxidation | rsc.org |

| 3-Iodo-1-phenyl-1H-pyrrole | Cu(OAc)₂ / I₂ / DMAP | Oxidative ring contraction, deformylation, dehydrogenation, iodination, aromatization | rsc.org |

Chirality is a critical factor in the activity of many pharmaceuticals. The this compound scaffold has two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers. The development of enantioselective synthetic methods is crucial for accessing single, biologically active isomers.

Several strategies can be employed to achieve this:

Asymmetric Hydrogenation: A common approach is the asymmetric hydrogenation of a corresponding pyridinium (B92312) salt precursor using a chiral transition metal catalyst (e.g., based on iridium or rhodium) with a chiral ligand. mdpi.com This can set the stereochemistry of the piperidine ring with high enantiomeric excess.

Chiral Pool Synthesis: Synthesis can begin from enantiomerically pure starting materials, such as amino acids. researchgate.netwhiterose.ac.uk For instance, a chiral amino acid can be elaborated through a series of steps to form the piperidine ring, transferring the initial stereochemistry to the final product.

Enzymatic Reactions: Biocatalysis, using enzymes like transaminases, can convert a prochiral piperidone precursor into a chiral aminopiperidine with high enantioselectivity. google.com

These methods enable the synthesis of specific stereoisomers of this compound and its derivatives, which is essential for investigating their pharmacological properties and developing them as potential drug candidates. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 2 Phenylpiperidine 3 Carboxylate Architectures

Conformational Analysis of the Piperidine (B6355638) Ring and Substituents

The biological activity and physicochemical properties of piperidine derivatives are intrinsically linked to the three-dimensional arrangement of the piperidine ring and its substituents. Conformational analysis elucidates the preferred spatial arrangements and the energetic landscape of these molecules.

The piperidine ring typically adopts a non-planar chair conformation to minimize angular and torsional strain. However, substitutions on the ring can lead to other conformations, such as a twisted boat. nih.gov In the case of 2,6-diphenylpiperidine derivatives, the chair conformation is commonly observed. researchgate.net The precise geometry of the ring can be quantitatively described using Cremer-Pople puckering parameters, which define the extent and type of ring puckering. researchgate.netresearchgate.net The parameter Q represents the total puckering amplitude, while θ and φ are angular parameters that describe the specific conformation (e.g., chair, boat, twist-boat). researchgate.net For a perfect chair, θ would be 0° or 180°. For many substituted piperidines, the piperidine ring adopts a chair conformation where the phenyl rings are in an equatorial orientation to minimize steric hindrance. researchgate.net

Table 1: Representative Puckering Parameters for Piperidine Ring Conformations

| Conformation | Puckering Amplitude (Q) | Theta (θ) | Phi (φ) |

|---|---|---|---|

| Ideal Chair | > 0 | 0° or 180° | - |

| Ideal Boat | > 0 | 90° | 90°, 210°, 330° |

Note: This table presents idealized values. Actual parameters for specific molecules like Ethyl 2-phenylpiperidine-3-carboxylate would be determined through specific computational or crystallographic analysis.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for understanding the structural basis of ligand-target engagement and for rational drug design.

Molecular docking studies can identify potential binding sites on a target protein. nih.gov For 2-phenylpiperidine-3-carboxylate analogs, docking simulations can elucidate interactions with orthosteric binding sites (the primary binding site for the endogenous ligand) or allosteric sites. nih.gov Allosteric sites are distinct from the primary site, and ligand binding to these sites can modulate the receptor's response to the primary ligand. nih.gov Modulators are classified as Positive Allosteric Modulators (PAMs), which enhance the primary ligand's effect, or Negative Allosteric Modulators (NAMs), which reduce it. nih.govmdpi.com Docking studies on related 4-phenylpiperidine-2-carboxamide analogues have been used to probe possible allosteric binding sites, utilizing X-ray crystal structures of target receptors like the 5-HT2C receptor. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and aromatic interactions, that stabilize the ligand in the binding pocket. nih.gov

Hydrophobic interactions are a major driving force in ligand-protein binding. plos.org The phenyl group of this compound contributes a significant hydrophobic volume that can engage with nonpolar pockets in a target's binding site. The size, shape, and hydrophobicity of both the ligand and the binding site are critical for binding affinity. nih.gov Studies have shown that hydrophobic ligands can bind effectively to both hydrophobic and hydrophilic pockets, whereas hydrophilic ligands are more specific to hydrophilic pockets. nih.gov The combination of a hydrophobic ligand and a hydrophobic pocket often correlates with high binding affinity. nih.gov Therefore, modifications to the phenyl ring or other parts of the 2-phenylpiperidine-3-carboxylate scaffold that alter its hydrophobic volume can be a key strategy to optimize target engagement and binding affinity. nih.gov

Table 2: Example Molecular Docking Results for Piperidine Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Donepezil (Reference) | Acetylcholinesterase (7XN1) | -10.53 |

| Tacrine (Reference) | Acetylcholinesterase (7XN1) | -7.48 |

| Ethyl piperidine-1-carboxylate derivative 14 | Acetylcholinesterase (7XN1) | -7.34 |

| Ethyl piperidine-1-carboxylate derivative 15 | Acetylcholinesterase (7XN1) | -7.41 |

| Ethyl piperidine-1-carboxylate derivative 16 | Acetylcholinesterase (7XN1) | -7.52 |